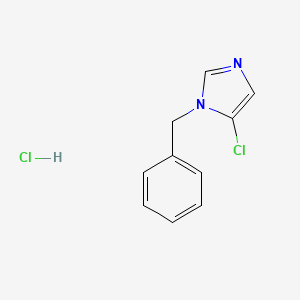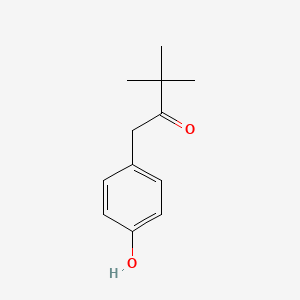
Nalpha-Boc-Nalpha-methyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Boc-Nalpha-methyl-L-glutamine, also known as Nalpha-(tert-Butoxycarbonyl)-Nalpha-methyl-L-glutamine, is a derivative of the amino acid L-glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the alpha nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Boc-Nalpha-methyl-L-glutamine typically involves the protection of the amino group of L-glutamine with a Boc group, followed by methylation of the alpha nitrogen. The general synthetic route can be summarized as follows:
Protection of L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Nalpha-Boc-L-glutamine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
- Large-scale protection of L-glutamine using Boc2O and TEA.
- Methylation using CH3I and NaH under controlled conditions.
- Purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Boc-Nalpha-methyl-L-glutamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The methylated amine can participate in nucleophilic substitution reactions.
Coupling: The compound can be used in peptide synthesis through coupling reactions with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Methyl iodide (CH3I) and sodium hydride (NaH).
Coupling: Carbodiimide reagents (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Major Products
Deprotection: L-glutamine with a free amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptides and peptide derivatives.
Applications De Recherche Scientifique
Nalpha-Boc-Nalpha-methyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Nalpha-Boc-Nalpha-methyl-L-glutamine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-Boc-L-glutamine: Similar structure but without the methyl group on the alpha nitrogen.
Nalpha-Boc-Nalpha-methyl-L-alanine: Similar structure with alanine instead of glutamine.
Nalpha-Boc-Nalpha-methyl-L-asparagine: Similar structure with asparagine instead of glutamine.
Uniqueness
Nalpha-Boc-Nalpha-methyl-L-glutamine is unique due to the presence of both the Boc protecting group and the methyl group on the alpha nitrogen. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C11H20N2O5 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
Clé InChI |
UEXFOLGIHMVXKM-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)

